molecular formula C18H22FNO B8723494 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol

Cat. No. B8723494
M. Wt: 287.4 g/mol
InChI Key: XQQMUFHFCIZKEI-UHFFFAOYSA-N
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Patent
US04781857

Procedure details

2-(m-Fluoro-p-methoxyphenyl)-5-heptylpyridine (X) (13 g, 0.043 mol) obtained at the step (III) hydrobromic acid (47%) (50 ml) and acetic acid (140 ml) were heated under reflux for 30 hours, followed by cooling the reaction fluid, pouring it in water, filtering off the resulting crystals, dissolving the crystals in 2N-NaOH aqueous solution (about 100 ml), further adding acetic acid (30 ml) to obtain an acidic solution filtering off deposited crystals and recrystallizing them from ethyl alcohol to obtain 2-(m-fluoro-p-hydroxyphenyl)-5-heptylpyridine (a compound of the formula (XI) wherein X=f and R1 =C7H15) (7.2 g) having a m.p. of 83.7°-86.1° C.
Name
2-(m-Fluoro-p-methoxyphenyl)-5-heptylpyridine
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:12][N:11]=2)[CH:5]=[CH:6][C:7]=1[O:8]C.Br.C(O)(=O)C>O>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:12][N:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
2-(m-Fluoro-p-methoxyphenyl)-5-heptylpyridine
Quantity
13 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C1=NC=C(C=C1)CCCCCCC
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
the reaction fluid
FILTRATION
Type
FILTRATION
Details
filtering off the resulting crystals
DISSOLUTION
Type
DISSOLUTION
Details
dissolving the crystals in 2N-NaOH aqueous solution (about 100 ml), further adding acetic acid (30 ml)
CUSTOM
Type
CUSTOM
Details
to obtain an acidic solution
FILTRATION
Type
FILTRATION
Details
filtering off
CUSTOM
Type
CUSTOM
Details
recrystallizing them from ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C1=NC=C(C=C1)CCCCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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